molecular formula C17H20N4O B6956390 N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide

N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide

Cat. No.: B6956390
M. Wt: 296.37 g/mol
InChI Key: VYJGXNBRWJPUBL-UHFFFAOYSA-N
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Description

N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, a phenyl group, and a pyrimidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-9-18-17(19-10-11)20-12(2)13-5-7-15(8-6-13)21-16(22)14-3-4-14/h5-10,12,14H,3-4H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJGXNBRWJPUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(C)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The initial step involves the synthesis of 5-methylpyrimidine, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reaction: The 5-methylpyrimidine is then subjected to an amination reaction with an ethylamine derivative to introduce the aminoethyl group.

    Coupling with Phenyl Group: The aminoethylpyrimidine is coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Cyclopropanecarboxamide Formation: Finally, the phenyl compound is reacted with cyclopropanecarboxylic acid or its derivatives under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Hydroxylated pyrimidine derivatives.

    Reduction: Open-chain amides.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways in diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.

    N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]butanamide: Contains a butanamide group, offering different steric and electronic properties.

Uniqueness

N-[4-[1-[(5-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s interaction with biological targets. This structural feature can enhance the compound’s specificity and potency compared to its analogs.

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